N-Benzyloxycarbonyl (+)-Anatoxin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

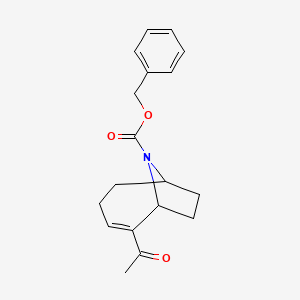

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-acetyl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-13(20)16-9-5-8-15-10-11-17(16)19(15)18(21)22-12-14-6-3-2-4-7-14/h2-4,6-7,9,15,17H,5,8,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLVUTIDRAEWIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCCC2CCC1N2C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Biology and Receptor Pharmacology of N Benzyloxycarbonyl + Anatoxin a Derivatives

Molecular Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The interaction of any new anatoxin-a derivative with nAChRs would be a primary focus of investigation. These receptors are crucial ligand-gated ion channels in the central and peripheral nervous systems. Agonist binding to nAChRs triggers a conformational change that opens an ion channel, allowing the influx of cations and leading to neuronal excitation.

Ligand Binding Profile and Receptor Affinity Studies

To characterize a new compound like N-Benzyloxycarbonyl (+)-Anatoxin A, its binding profile and affinity for nAChR subtypes would be determined.

Competitive Binding Assays with Radiolabeled Ligands

Competitive binding assays are a standard method to determine the affinity of an unlabeled compound (the "competitor," in this case, this compound) for a receptor. These assays measure the ability of the competitor to displace a radiolabeled ligand that is known to bind to the receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. From this, the inhibition constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor. For nAChRs, commonly used radioligands include [³H]nicotine and [¹²⁵I]α-bungarotoxin.

For the parent compound, (+)-anatoxin-a, such assays have been performed. For instance, at rat brain nAChR binding sites labeled with [³H]nicotine, which predominantly labels α4β2* nAChRs, (+)-anatoxin-a exhibits a high affinity with a reported IC50 value of 0.34 nM.

Subtype Selectivity (e.g., α4β2, α7) and Potency Evaluation

Neuronal nAChRs exist as various subtypes, with α4β2 and α7 being among the most abundant and studied in the brain. The selectivity of a compound for different subtypes is a critical aspect of its pharmacological profile. This is often assessed by performing binding assays on cells engineered to express specific nAChR subtypes. The potency of a compound, its ability to elicit a functional response, is typically evaluated using electrophysiological techniques, such as two-electrode voltage clamp recordings in Xenopus oocytes expressing the target receptor subtype.

Studies on (+)-anatoxin-a have shown that it is a potent agonist at both α4β2 and α7 nAChR subtypes. The potency of this compound would need to be similarly determined to understand its functional activity at these key receptor subtypes.

Conformational Dynamics of nAChR Upon Ligand Binding

The binding of an agonist to the nAChR extracellular domain induces significant conformational changes that propagate to the transmembrane domain, leading to the opening of the ion channel. This process is complex and involves rotations and movements of the receptor subunits. The specific conformational changes induced by a novel ligand like this compound would be a subject of advanced structural biology studies, potentially using techniques like cryo-electron microscopy (cryo-EM) or fluorescence resonance energy transfer (FRET).

Molecular Modeling and Docking Simulations of Ligand-Receptor Complexes

Computational methods are invaluable for predicting and understanding how a ligand interacts with its receptor at a molecular level.

Identification of Key Amino Acid Residues in Binding Pockets

Data Tables

Due to the absence of specific data for this compound, the following tables present data for the parent compound, (+)-anatoxin-a, to illustrate the type of information that would be generated for the derivative.

Table 1: Binding Affinity of (+)-Anatoxin-a at Rat Brain nAChRs

| Radioligand | Receptor Subtype (Predominant) | Compound | IC50 (nM) |

| [³H]nicotine | α4β2* | (+)-Anatoxin-a | 0.34 |

Data sourced from a study on rat brain membranes.

Table 2: Key Interacting Residues for Anatoxin-a from Molecular Docking

| Receptor | Ligand | Interacting Residues | Interaction Type |

| nAChR (Model) | Anatoxin-a | Phe214, Tyr277, Thr281 | Hydrophobic |

Based on a molecular docking study using the nAChR model with PDB ID: 2BG9.

Computational Analysis of Hydrophobic and Hydrogen Bonding Interactions

Computational docking studies of anatoxin-a, the parent compound of this compound, with the nicotinic acetylcholine receptor (nAChR) reveal critical molecular interactions. These studies indicate that anatoxin-a binds to the A-chain of the nAChR, with hydrophobic interactions playing a significant role. researchgate.netacademicjournals.org Specifically, interactions have been identified between anatoxin-a and the amino acid residues Phe214, Tyr277, and Thr281 of the protein, with bond lengths of 1.97 Å, 1.96 Å, and 2.04 Å, respectively. researchgate.netacademicjournals.org The estimated glide energy and docking score for this interaction have been reported as -18.242 and -4.567, respectively. researchgate.netacademicjournals.org

The binding of agonists like anatoxin-a is stabilized by interactions with conserved aromatic residues, such as tyrosine and tryptophan, within the nAChR binding site. mdpi.com These residues are thought to stabilize the protonated nitrogen of the agonist through π-cation interactions. mdpi.com Furthermore, conserved aspartate residues are believed to provide the negative electrostatic potential necessary for hydrogen bonding with other pharmacophoric elements of nicotinic agonists. mdpi.com The presence and conformation of the N-9 amine hydrogen bond donor and the C-10 ketone hydrogen bond acceptor are considered critical for the toxicological effects of anatoxin-a. nih.gov X-ray crystallography has confirmed hydrogen bonding interactions between these functional groups of anatoxin-a and sites within the acetylcholine-binding protein (AChBP), a homolog of the nAChR extracellular domain. nih.gov

The bioactive conformation of anatoxin-a is a key area of investigation, with the molecule exhibiting limited and localized conformational mobility. nih.gov This mobility is primarily associated with rotation around the C(2)-C(10) bond, leading to two main low-energy conformations: s-cis and s-trans. nih.gov

Functional Characterization of this compound Derivatives at nAChRs

The functional properties of this compound and its derivatives at nicotinic acetylcholine receptors (nAChRs) are characterized by their agonistic activity, effects on ion channel kinetics, and desensitization mechanisms.

Anatoxin-a, the parent compound, is a potent agonist at the nicotinic acetylcholine receptor (nAChR), where it mimics the action of the endogenous neurotransmitter acetylcholine. nih.gov It binds to the acetylcholine recognition site on the receptor. nih.gov The (+)-enantiomer of anatoxin-a is significantly more potent than the (-)-enantiomer. nih.gov Studies have shown that (+)-anatoxin-a is particularly active at the α4β2 nAChR subtype, exhibiting greater potency than acetylcholine itself. nih.gov

The introduction of a benzyloxycarbonyl group to the nitrogen atom of (+)-anatoxin A would be expected to significantly alter its interaction with the nAChR. N-methylation of anatoxin-a has been consistently shown to decrease its nicotinic activity. nih.gov This suggests that modifications at the nitrogen atom are critical for agonist potency.

Some derivatives of related compounds, such as UB-165, have been shown to be partial agonists at α4β2* nAChRs, meaning they activate the receptor with lower efficacy than full agonists like acetylcholine or anatoxin-a. nih.gov This property has been utilized to study the role of these receptors in neurotransmitter release. nih.gov

Agonist binding to the nAChR induces a conformational change that opens the integral ion channel, allowing for the influx of cations like Na+ and Ca2+. mdpi.comnih.gov The duration of this channel opening is an intrinsic property of the specific nAChR subtype and is influenced by the nature of the agonist. mdpi.comnih.gov Following activation, the channel closes and enters a desensitized state, where it is temporarily unresponsive to further agonist stimulation. mdpi.comnih.gov

Prolonged exposure to an agonist, such as anatoxin-a, can sustain this desensitized state, leading to a blockade of neuromuscular transmission. mdpi.comnih.gov In the case of (+)-anatoxin-a, desensitization has been observed at micromolar concentrations. nih.gov The process of desensitization is a key aspect of nAChR pharmacology and is a target for therapeutic drug development. nih.gov Some nAChR subtypes, like the α7 nAChR, desensitize very rapidly. nih.govnih.gov This rapid desensitization can lead to a phenomenon known as disinhibition in certain neural circuits. nih.gov

Patch-clamp recording is a key technique used to study the effects of compounds like this compound derivatives on nAChR function. This method allows for the direct measurement of ion flow through single or populations of ion channels in response to agonist application.

Single-channel recordings have revealed that at high micromolar concentrations, anatoxin-a and its N-methyl derivative can exhibit ion channel blocking properties in addition to their agonistic effects. nih.gov The kinetics of this channel blockade are dependent on both concentration and voltage. nih.gov These findings indicate that for some anatoxin-a analogs, particularly those with lower agonist potency, ion channel blockade may be a significant and primary effect. nih.gov

Structure-Activity Relationships (SAR) Governing Nicotinic Agonism

The relationship between the chemical structure of anatoxin-a derivatives and their activity at nicotinic acetylcholine receptors (nAChRs) is a critical area of study for understanding their pharmacological effects.

Modifications to the nitrogen atom and side chains of the anatoxin-a molecule have a profound impact on its interaction with nAChRs. A key finding is that N-methylation of anatoxin-a consistently leads to a significant reduction in its nicotinic activity. nih.govnih.gov This has been observed in its ability to activate muscle nAChRs and in its binding to neuronal α4β2* and α7 nAChRs. nih.gov This is an interesting contrast to other semi-rigid agonists like ferruginine (B134780) and nicotine, where N-methylation can enhance activity. nih.gov

The stereochemistry of the molecule is also crucial. The natural (+)-enantiomer of anatoxin-a is a much more potent agonist than its (-)-enantiomer. nih.gov However, stereospecificity does not appear to significantly influence the ion channel blocking characteristics observed at higher concentrations. nih.gov

The following table summarizes the affinities of anatoxin-a and its N-methyl derivative for the α4β2* nAChR, highlighting the impact of N-methylation.

| Compound | Kᵢ (nM) for inhibition of [³H]nicotine binding to rat brain P2 membranes |

| (+)-Anatoxin-a | 1.4 |

| N-methyl-(+)-anatoxin-a | 140 |

| Data from Wonnacott et al. as cited in nih.gov |

Stereochemical Requirements for Optimal Receptor Activation

The interaction of this compound derivatives with nicotinic acetylcholine receptors (nAChRs) is governed by stringent stereochemical requirements. The specific three-dimensional arrangement of the molecule's functional groups is critical for high-affinity binding and potent receptor activation. Research into various stereoisomers and analogues of the core anatoxin-a structure has elucidated the precise spatial and conformational features necessary for its pharmacological activity.

The anatoxin-a molecule is chiral, possessing two asymmetric centers at positions C(1) and C(5). nih.govresearchgate.net The naturally occurring and pharmacologically potent form is the (+)-enantiomer. researchgate.netnih.gov Comparative studies have demonstrated a significant difference in activity between the two enantiomers. The natural (+)-anatoxin-a is substantially more potent in activating muscle nAChRs and neuronal nAChRs than its synthetic counterpart, (-)-anatoxin-a. researchgate.netnih.gov Some studies suggest that the (+)-enantiomer is approximately 150 times more potent, while others indicate that (-)-anatoxin-a is nearly inert, with any observed activity potentially arising from trace contamination with the (+)-form. researchgate.netnih.gov This pronounced difference underscores the critical importance of the absolute configuration at the chiral centers for proper orientation within the receptor's binding site.

Beyond the absolute configuration, the molecule's conformation plays a pivotal role. Anatoxin-a is a semi-rigid bicyclic amine, but the exocyclic α,β-unsaturated ketone side chain has conformational flexibility. nih.gov The bioactive conformation is widely believed to be the s-cis form, which allows the molecule to mimic the endogenous neurotransmitter, acetylcholine. nih.gov X-ray crystallography and high-resolution NMR spectroscopy have shown that the molecule adopts a consistent ring conformation in both solid and solution states, which aligns well with computational models of nAChR activation. nih.gov

Synthetic modifications to the anatoxin-a scaffold have further defined the stereochemical landscape required for receptor agonism. These studies highlight the importance of both the core bicyclic structure and the side chain's stereochemistry. researchgate.net

Key findings from analogue studies include:

N-Methylation : The secondary amine in the 9-azabicyclo[4.2.1]nonane skeleton is crucial. At physiological pH, this amine is protonated, forming a cationic center that interacts with a corresponding anionic region in the nAChR binding site. nih.govresearchgate.net N-methylation of anatoxin-a, which adds bulk to this nitrogen center, consistently results in a significant decrease in nicotinic activity at both muscle and neuronal nAChRs. nih.govresearchgate.net This suggests that the increased steric hindrance impedes optimal binding, a contrast to some other nicotinic agonists where N-methylation can enhance potency. nih.gov

Side Chain Modification : The stereochemistry of the side chain is a key determinant of potency. researchgate.net Reduction of the C(2)-C(3) double bond to create dihydroanatoxin-a introduces a new chiral center at C(2), resulting in two diastereomers. nih.gov Similarly, stereoselective reduction of the C(10) carbonyl group yields diastereomeric secondary alcohols (10R and 10S). nih.gov The differing activities of these diastereomers confirm that the precise spatial arrangement and electronic nature of the side chain are vital for receptor interaction.

The following table summarizes the impact of these stereochemical variations on the binding affinity of anatoxin-a derivatives for the α4β2* subtype of nAChRs, which is a major neuronal receptor target.

Table 1: Affinity of Anatoxin-a Stereoisomers and Derivatives for α4β2 nAChRs*

| Compound | Modification | Receptor Affinity (Ki, nM) | Relative Potency Comment |

|---|---|---|---|

| (+)-Anatoxin-a | Natural Enantiomer | 4.6 nih.gov | High affinity; the benchmark compound. |

| (-)-Anatoxin-a | Unnatural Enantiomer | Significantly weaker than (+) form researchgate.net | Low affinity; demonstrates high stereoselectivity of the receptor. |

| N-Methyl-(+)-anatoxin-a | Methylation of the amine | 114 nih.gov | ~25-fold decrease in affinity compared to (+)-anatoxin-a. nih.gov |

Advanced Analytical and Methodological Approaches in N Benzyloxycarbonyl + Anatoxin a Research

High-Resolution Structural and Conformational Elucidation

Determining the precise three-dimensional arrangement of atoms and the conformational dynamics of N-Benzyloxycarbonyl (+)-Anatoxin A is fundamental to understanding its function. Advanced spectroscopic and crystallographic techniques are indispensable tools in this endeavor.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. For this compound, advanced NMR methods are crucial for confirming its stereochemistry and understanding its conformational preferences. Techniques such as 1H and 13C NMR provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. scielo.br The presence of the benzyloxycarbonyl group introduces a tertiary amide, which can exhibit slow rotation around the C-N bond, leading to the observation of distinct sets of signals for different rotamers (conformational isomers). scielo.br

Two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between atoms and definitively assign all proton and carbon signals. The Nuclear Overhauser Effect (NOE) is particularly important for determining through-space proximity of protons, which provides critical insights into the molecule's preferred conformation in solution. By combining experimental NMR data with computational modeling, such as Density Functional Theory (DFT) calculations, a detailed picture of the conformational landscape of this compound can be constructed. scielo.br

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives)

While NMR provides information about the solution-state conformation, X-ray crystallography offers an unambiguous determination of the molecule's structure in the solid state. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, and thus the atomic arrangement. beilstein-journals.orgbeilstein-journals.org

For this compound, obtaining suitable crystals for X-ray diffraction can be challenging. However, the synthesis of derivatives can facilitate crystallization. beilstein-journals.org The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, offering a static, high-resolution snapshot of the molecule's conformation. This information is invaluable for validating computational models and provides a foundational understanding of the steric and electronic properties of the molecule. The structure of the parent compound, (+)-anatoxin-a, has been determined by crystallographic methods, often through its N-acetyl derivative, providing a basis for comparison. nih.gov

Sophisticated Chromatographic and Mass Spectrometric Techniques

The detection, identification, and quantification of this compound, particularly in complex mixtures, rely on the coupling of high-performance separation techniques with highly sensitive and specific mass spectrometric detection.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Precise Characterization

Liquid chromatography (LC) is used to separate this compound from other components in a sample based on its physicochemical properties. nih.govsemanticscholar.org High-resolution mass spectrometry (HRMS) then provides a highly accurate mass measurement of the eluting compound, allowing for the determination of its elemental composition with a high degree of confidence. nih.govbgsu.edu This is particularly useful for confirming the identity of the compound and distinguishing it from other molecules with similar retention times. Untargeted LC-HRMS methods can also be employed to screen for unknown derivatives or degradation products. bgsu.edu The development of robust LC-HRMS methods, often involving optimization of the chromatographic column, mobile phase composition, and gradient elution, is essential for reliable analysis. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) adds another layer of specificity to the analysis. nih.govnih.gov In an MS/MS experiment, the intact molecule (precursor ion) of this compound is selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then detected, creating a characteristic fragmentation pattern or "fingerprint" for the molecule. researchgate.net This fragmentation pattern provides valuable structural information, as the way the molecule breaks apart is dictated by its chemical bonds. For instance, the loss of the benzyloxycarbonyl group or fragments from the anatoxin core can be observed. researchgate.netnih.gov By analyzing these fragment ions, the structure of the molecule can be confirmed with a high degree of certainty. nih.govnih.gov This technique is also crucial for quantitative analysis, where specific precursor-to-product ion transitions are monitored for enhanced sensitivity and selectivity. nih.govresearchgate.net

In Vitro Experimental Models for Mechanistic Studies

To understand the biological activity of this compound, in vitro experimental models are employed. These controlled laboratory systems, which include isolated enzymes, receptors, and cultured cells, allow for the detailed investigation of the molecule's mechanism of action at a molecular and cellular level. nih.govmdpi.comresearchgate.netnih.gov

Cell Culture Systems for Receptor Expression and Functional Assays

In vitro cell culture systems are indispensable tools for investigating the functional effects of neurotoxins on specific receptor subtypes. These systems allow for the expression of desired nAChR subunits in a controlled environment, enabling detailed characterization of agonist-induced receptor activation.

Various cell lines are employed to study the effects of (+)-anatoxin-a. These include neuronal cell lines like SH-SY5Y and N2a, which endogenously express nAChRs. nih.govnih.gov However, for more precise studies, non-neuronal cells or oocytes are often engineered to express specific nAChR subtypes. For instance, M10 cells have been utilized to express the α4β2 subtype of neuronal nAChRs. nih.gov Furthermore, Xenopus oocytes are a common system for reconstituting and studying specific homooligomeric or heterooligomeric nAChR combinations, such as the α7 homooligomers. nih.gov

Functional assays in these systems typically measure the consequences of receptor activation, such as ion flux or changes in membrane potential. A widely used method is the rubidium (⁸⁶Rb⁺) influx assay, which measures the flow of ions through the activated receptor channel as an indicator of agonist potency. nih.gov Patch-clamp recording is another powerful technique used to directly measure the ionic currents activated by an agonist in individual cells, providing detailed information on receptor kinetics and sensitivity. nih.gov

Research Findings from Functional Assays of (+)-Anatoxin A

| Cell System/Preparation | nAChR Subtype | Assay Type | Agonist | Potency (EC₅₀) | Citation |

| M10 Cells | α4β2 | ⁸⁶Rb⁺ Influx | (+)-Anatoxin-a | 48 nM | nih.gov |

| Hippocampal Synaptosomes | Presynaptic nAChR | Acetylcholine (B1216132) Release | (+)-Anatoxin-a | 140 nM | nih.gov |

| Xenopus Oocytes | α7 homooligomers | Patch-Clamp | (+)-Anatoxin-a | 0.58 µM | nih.gov |

| Hippocampal Neurons | α-Bungarotoxin-sensitive nAChRs | Patch-Clamp | (+)-Anatoxin-a | 3.9 µM | nih.gov |

These studies collectively demonstrate that (+)-anatoxin-a is a highly potent agonist at several neuronal nAChR subtypes, often significantly more potent than acetylcholine and nicotine. nih.gov

Membrane Preparations for Ligand Binding Studies

Ligand binding studies using membrane preparations rich in specific receptors are fundamental for determining the affinity of a compound for its target. These assays measure the ability of an unlabeled ligand, such as (+)-anatoxin-a, to compete with and displace a radiolabeled or fluorescently labeled ligand from the receptor binding site.

A classic and valuable source for nAChRs is the electric organ of the Torpedo ray, as its postsynaptic membranes are densely packed with these receptors. nih.govnih.gov These membrane fractions are used in competitive binding assays to determine the binding affinity (Kd) or inhibitory constant (Ki) of test compounds. nih.gov For studying neuronal nAChR subtypes, membrane preparations from specific brain regions of animals, such as rat brain P2 membranes, are commonly used. nih.gov

In these assays, the membrane preparation is incubated with a labeled ligand (e.g., [³H]nicotine, [³H]acetylcholine, or biotinylated α-bungarotoxin) and varying concentrations of the competing unlabeled ligand. nih.govnih.govnih.gov The amount of bound labeled ligand is then measured, allowing for the calculation of the unlabeled ligand's affinity. For example, (+)-anatoxin-a competitively inhibits the binding of biotinylated α-bungarotoxin to Torpedo nAChRs in a concentration-dependent manner. nih.gov

Research Findings from Ligand Binding Studies of (+)-Anatoxin A

| Membrane Preparation | Labeled Ligand | Competing Ligand | Affinity (Kᵢ / IC₅₀) | Citation |

| Torpedo Electric Tissue | [³H]acetylcholine | (+)-Anatoxin-a | Kᵈ = 0.1–0.2 µM | nih.gov |

| Torpedo Electric Tissue | Biotinylated α-Bungarotoxin | (+)-Anatoxin-a | IC₅₀ = 17 nM (Colorimetric) | nih.gov |

| Torpedo Electric Tissue | Biotinylated α-Bungarotoxin | (+)-Anatoxin-a | IC₅₀ = 62 nM (Chemiluminescence) | nih.gov |

| Torpedo Electric Tissue | Radiolabelled α-Bungarotoxin | (+)-Anatoxin-a | Kᵢ = 54 nM | |

| Rat Brain Membranes | [³H]quinuclidinyl benzilate | (+)-Anatoxin-a | IC₅₀ = 10-20 µM (Muscarinic) | nih.govnih.gov |

These binding studies confirm the high affinity of (+)-anatoxin-a for the nicotinic acetylcholine receptor, consistent with the functional data, and also demonstrate its selectivity for nicotinic over muscarinic acetylcholine receptors. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Benzyloxycarbonyl (+)-Anatoxin A, and how can enantiomeric purity be ensured during synthesis?

- Methodology : Utilize N-Cbz-protected intermediates in peptide synthesis, as demonstrated for analogous compounds like N-Cbz-alanine . Enantiomeric purity can be achieved via chiral resolution techniques, such as enzymatic kinetic resolution or chiral stationary phase HPLC. For example, optical resolution methods described for sulfoximines (e.g., (+)-L-camphorsulfonic acid) can be adapted .

- Quality Control : Monitor enantiomeric excess using polarimetry or chiral HPLC. Ensure anhydrous conditions during synthesis to prevent racemization.

Q. How should researchers handle and store this compound to maintain stability and prevent degradation?

- Storage : Store at 0°C–6°C in airtight, light-resistant containers to prevent hydrolysis or oxidation, as recommended for similar N-Cbz-protected compounds .

- Handling : Use gloves, fume hoods, and eye protection to avoid inhalation or skin contact. Follow waste disposal protocols for neurotoxic compounds, including segregation and professional disposal .

Q. What analytical techniques are most effective for assessing the purity and structural integrity of this compound?

- Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) for purity assessment. Compare retention times with standards.

- Spectroscopy : Use H/C NMR to confirm the N-Cbz group (characteristic benzyl signals at ~7.3 ppm and carbonyl at ~155 ppm) and anatoxin backbone . Mass spectrometry (ESI-MS) for molecular weight verification.

Advanced Research Questions

Q. What strategies can be employed to selectively remove the N-Benzyloxycarbonyl (N-Cbz) protecting group in the presence of reducible functional groups?

- Novel Deprotection : The AlCl/HFIP (1,1,1,3,3,3-hexafluoroisopropanol) method selectively cleaves the N-Cbz group under ambient conditions without affecting ketones, esters, or unsaturated bonds . This avoids drawbacks of traditional hydrogenolysis (e.g., Pd/C catalysis), which may reduce sensitive groups.

- Optimization : Adjust AlCl stoichiometry (1.2–1.5 equiv.) and reaction time (2–4 hrs) based on substrate complexity. Monitor via TLC or HPLC.

Q. How can researchers resolve discrepancies in cytotoxicity data between enantiomers of Anatoxin A derivatives (e.g., (+)- vs. (-)-Anatoxin A)?

- Enantiomer Purity : Ensure enantiomeric excess >98% using chiral HPLC or capillary electrophoresis. Contamination by the opposite enantiomer can skew cytotoxicity assays .

- Assay Design : Compare enantiomers in parallel using standardized cell lines (e.g., neuroblastoma SH-SY5Y) and endpoints (e.g., mitochondrial toxicity via MTT assay). Account for metabolic differences (e.g., esterase activity) that may alter enantiomer activity in vivo.

Q. What experimental approaches are suitable for studying the metabolic stability of this compound in vitro?

- Liver Microsome Assays : Incubate with rat or human liver microsomes (1 mg/mL protein) in NADPH-regenerating systems. Quantify parent compound depletion via LC-MS/MS over 60 minutes.

- Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Cross-reference fragmentation patterns with databases .

Q. How can researchers mitigate interference from the N-Cbz group in pharmacological assays targeting nicotinic acetylcholine receptors (nAChRs)?

- Negative Controls : Include N-Cbz-protected analogs lacking the anatoxin backbone to isolate the contribution of the N-Cbz group to receptor binding.

- Competitive Binding : Use radiolabeled ligands (e.g., H-epibatidine) in displacement assays to quantify affinity (IC) and compare with unmodified anatoxin A .

Data Contradiction Analysis

Q. How should conflicting data on the stability of N-Cbz-protected anatoxin derivatives under acidic conditions be addressed?

- Contextual Factors : Assess differences in solvent systems (e.g., aqueous vs. anhydrous HCl) and temperature. For example, acid hydrolysis protocols for β-glucuronidase-treated samples may inadvertently cleave the N-Cbz group if pH < 2 .

- Mitigation : Use buffered acidic conditions (pH 4–5) for enzymatic hydrolysis and validate stability via parallel control experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.